N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-Ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic triazaspiro compound featuring a thioacetamide linker and a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-4-31-21-11-9-20(10-12-21)26-22(30)17-32-24-23(19-7-5-18(2)6-8-19)27-25(28-24)13-15-29(3)16-14-25/h5-12H,4,13-17H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFAPAWWXVMUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features:
- Thioamide Group : Enhances reactivity and biological activity.
- Triazole Moiety : Implicated in various biological functions.
- Ethoxy and Tolyl Substituents : Contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Many thioamide derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Effects : Compounds in the triazole family are known for their antibacterial and antifungal activities.
- Anti-inflammatory Activity : Some derivatives have been reported to reduce inflammation in preclinical models.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been documented for related thioamide compounds.
- Modulation of Signaling Pathways : Interference with key signaling pathways that regulate cell proliferation and survival.
Case Studies
- Anticancer Activity : In a study examining various thioamide derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against colon carcinoma (HCT116) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Effects : A series of mercapto-substituted triazoles exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
- Anti-inflammatory Studies : Research on related thiosemicarbazides indicated their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs in and .
- Spirocyclic Core: The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene framework distinguishes it from non-spiro analogs like Compound 154 (1,3,4-oxadiazole) and imidazole derivatives . This spiro structure may enhance metabolic stability and target binding due to restricted rotation .
- Substituent Effects: p-Tolyl Group: The 3-(p-tolyl) substituent in the target compound is shared with compound 9l (), which demonstrated cytotoxic activity (IC50 ~15.67 µg/mL against C6 cells). This suggests that p-tolyl may optimize hydrophobic interactions in biological targets . Ethoxyphenyl vs. Chlorophenyl: Replacing the 4-ethoxyphenyl group (target compound) with 4-chlorophenyl (C916-0467) reduces molecular weight (440.99 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
